6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, antiviral, anticancer, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves several steps. One common method includes the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles, followed by modification of the aryl substituent to introduce the desired functional groups . Another approach involves a catalyst-free, microwave-mediated synthesis using enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and condensation to yield the target compound . These methods are efficient and eco-friendly, providing good yields of the desired product.
Chemical Reactions Analysis
6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Neuroprotection: It has shown promising neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells.
Anti-inflammatory: The compound exhibits anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-α in stimulated microglia cells.
Antimicrobial: The compound has potential antimicrobial properties, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone BIP, thereby alleviating ER stress.
Apoptosis Inhibition: It inhibits apoptosis by reducing the levels of cleaved caspase-3 in neuronal cells.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection.
Comparison with Similar Compounds
6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other triazolo-pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different molecular targets.
The uniqueness of this compound lies in its specific structural features and the combination of its neuroprotective, anti-inflammatory, and anticancer properties, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
896598-42-8 |
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Molecular Formula |
C14H14ClN5O2 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H14ClN5O2/c1-8-11(15)12(21)20-14(17-8)18-13(19-20)16-7-9-3-5-10(22-2)6-4-9/h3-6H,7H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
QJSUEEGIZGKFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)OC)Cl |
solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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